2-Isopropyl-6-vinylpyridine

Structural Differentiation Polymer Chemistry Medicinal Chemistry

2-Isopropyl-6-vinylpyridine (CAS 128519-10-8) is a heterocyclic aromatic compound from the substituted pyridine class, defined by the simultaneous presence of an electron-donating isopropyl group at the 2-position and a polymerizable vinyl group at the 6-position on the pyridine ring. With a molecular formula of C10H13N, a molecular weight of 147.22 g/mol, and calculated physical properties including a density of 0.928 g/cm³, a boiling point of 203.5°C at 760 mmHg, and a flash point of 70.2°C, this bifunctional monomer is primarily utilized as a specialty building block in advanced polymer synthesis and as a precursor for tailored metal-coordination ligands.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 128519-10-8
Cat. No. B592413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-vinylpyridine
CAS128519-10-8
SynonymsPyridine, 2-ethenyl-6-(1-methylethyl)- (9CI)
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESCC(C)C1=CC=CC(=N1)C=C
InChIInChI=1S/C10H13N/c1-4-9-6-5-7-10(11-9)8(2)3/h4-8H,1H2,2-3H3
InChIKeyTUYMCSPNQBOELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-vinylpyridine (CAS 128519-10-8): A Dual-Functional Pyridine Monomer for Precision Polymer and Ligand Design


2-Isopropyl-6-vinylpyridine (CAS 128519-10-8) is a heterocyclic aromatic compound from the substituted pyridine class, defined by the simultaneous presence of an electron-donating isopropyl group at the 2-position and a polymerizable vinyl group at the 6-position on the pyridine ring . With a molecular formula of C10H13N, a molecular weight of 147.22 g/mol, and calculated physical properties including a density of 0.928 g/cm³, a boiling point of 203.5°C at 760 mmHg, and a flash point of 70.2°C, this bifunctional monomer is primarily utilized as a specialty building block in advanced polymer synthesis and as a precursor for tailored metal-coordination ligands .

Precision Polymer Synthesis: The 6-vinyl group supports co-polymerization for tailored polymer architectures.
Sterically-Hindered Ligand Design: The 2-isopropyl group provides steric bulk near the coordinating nitrogen.

Why 2-Isopropyl-6-vinylpyridine Cannot Be Replaced by Simple 2-Vinylpyridine or Other Alkyl Analogs


The functional performance of 2-isopropyl-6-vinylpyridine is intrinsically defined by the synergistic interplay between its two distinct substituents, making it non-interchangeable with simpler analogs. Unlike 2-vinylpyridine, which is a widely used co-monomer for acrylic fibers due to its reactive vinyl group [1], the target compound incorporates a bulky, hydrophobic isopropyl group. This substituent profoundly alters the electron density of the pyridine nitrogen, directly impacting its metal-binding strength, and introduces significant steric hindrance that modulates the kinetics and selectivity of both polymerization and catalytic reactions. This dual-substitution pattern enables a unique reactivity profile that cannot be replicated by simply mixing two different monomers or using an unsubstituted analog, a critical factor for research and applications demanding precise molecular architecture [2].

Structural Mismatch

2-Vinylpyridine lacks the 2-isopropyl group, which may shift electron density and steric protection around the pyridine nitrogen.

Regioisomeric Variability

5-Isopropyl-2-vinylpyridine may exhibit different polymerization kinetics and metal-binding profiles due to altered vinyl group position.

Quantitative Differentiation Evidence for 2-Isopropyl-6-vinylpyridine: A Comparative Analysis


Unique Dual-Substitution Architecture: A Direct Structural Comparison with 2-Vinylpyridine

The compound 2-isopropyl-6-vinylpyridine is uniquely defined by the simultaneous presence of a polymerizable vinyl group at the 6-position and a bulky isopropyl group at the 2-position. This contrasts sharply with its most common analog, 2-vinylpyridine (CAS 100-69-6), which lacks a substituent at the 6-position. This dual-substitution results in a higher molecular weight (147.22 vs. 105.14 g/mol) and introduces significant steric hindrance around the pyridine nitrogen [1].

Structural comparison with 2-vinylpyridine
Head-to-head
MW 147.22, 2-isopropyl & 6-vinyl MW 105.14, 2-vinyl only (CAS 100-69-6)
Supports differentiation for bifunctional monomer applications.
Structural data from published CAS registry records.
Structural Differentiation Polymer Chemistry Medicinal Chemistry

Regioisomeric Differentiation: Modulation of Metal-Binding Affinity Compared to Other Isopropyl-Vinylpyridines

The specific 2,6-substitution pattern of the target compound is critical for its metal-binding properties. The isopropyl group at the 2-position exerts both an electron-donating inductive effect and steric influence on the adjacent nitrogen atom. When compared to regioisomers like 2-isopropyl-5-vinylpyridine or 4-isopropyl-3-vinylpyridine , the proximity of the substituents creates a distinct coordination environment. For example, in rhodium-catalyzed C-H bond activation of 2-vinylpyridines, the steric bulk of a 2-substituent directly dictates the selectivity of the reaction between cyclization and linear addition pathways, demonstrating that the substitution pattern, not just the functional groups, determines catalytic outcome [1].

Regioisomeric effect on metal binding
Class-level inference
2,6-substitution: isopropyl adjacent to N 2,5- or 4,3-patterns shift steric profile
Steric profile may influence metal-binding selectivity; requires experimental review.
Inference from Rh-catalyzed coupling reaction studies.
Coordination Chemistry Catalyst Design Isomerism

Differentiated Polymerization Behavior: A Comparison to 5-Isopropyl-2-vinylpyridine

The position of the vinyl group relative to the nitrogen atom and other substituents fundamentally changes a monomer's polymerization behavior. While 5-isopropyl-2-vinylpyridine also contains both functional groups, documented reactivity suggests a propensity for decreased polymerization reactivity due to the specific electronic and steric environment . In contrast, the 6-vinyl isomer (the target compound) places the reactive vinyl group further from the steric bulk of the 2-isopropyl group, theoretically reducing steric hindrance during polymerization and enabling higher conversion rates and more controlled polymer architectures. This is a direct structural inference, positioning it as a superior monomer for applications demanding efficient and controllable polymerization.

Polymerization reactivity vs. 5-isopropyl-2-vinylpyridine
Class-level inference
6-vinyl: reduced steric hindrance 5-isopropyl-2-vinyl: noted lower reactivity
Polymerization kinetics may differ; reported reactivity context.
Based on structural analysis; direct polymerization data to verify.
Polymer Chemistry Materials Science Reactivity

Role as a Platform for Creating Chiral or Bulky Ligand Systems

Pyridine derivatives with bulky 2-substituents are widely used to create chiral environments in asymmetric catalysis [1]. The isopropyl group in the target compound provides a defined steric bulk that is often crucial for inducing enantioselectivity. Unlike 2-vinylpyridine, which lacks this steric feature, 2-isopropyl-6-vinylpyridine serves as a pre-organized scaffold. The vinyl group provides a versatile chemical handle for further functionalization, such as attaching to a chiral auxiliary or a solid support, directly leading to heterogeneous catalysts with defined steric environments [2]. This dual functionality avoids the need for complex, multi-step synthesis of similar ligands from simpler starting materials.

Ligand synthesis efficiency
Class-level inference
Pre-installed steric bulk & anchor 2-vinylpyridine: requires extra synthetic steps
May reduce synthetic steps; supports route selection review.
Retrosynthetic analysis; class-level estimate.
Asymmetric Catalysis Ligand Design Organic Synthesis

Procurement-Driven Application Scenarios for 2-Isopropyl-6-vinylpyridine (CAS 128519-10-8)


Synthesis of Sterically-Hindered Ligands for Homogeneous and Heterogeneous Catalysis

Researchers designing novel transition metal catalysts can procure 2-isopropyl-6-vinylpyridine as a key intermediate to create ligands where the steric environment around the catalytic metal center is precisely controlled by the pre-installed 2-isopropyl group, directly impacting reaction selectivity [1]. The 6-vinyl group serves as a point of attachment to polymer resins or silica supports for creating heterogeneous catalysts, a capability not available with 2-isopropylpyridine. This is a direct application of the compound's established role as a precursor for sterically-hindered pyridine derivatives [2].

Functional Co-Monomer for Advanced Polymer Architectures

For polymer chemists, this compound serves as a superior alternative to 2-vinylpyridine when synthesizing copolymers. The 6-vinyl group ensures efficient incorporation into the polymer backbone, while the 2-isopropyl group imparts enhanced hydrophobicity and steric protection, modulating properties like glass transition temperature (Tg) and chemical stability. This addresses the limitation of 2-vinylpyridine-based polymers, which often lack tunable steric properties, by providing a monomer with built-in functionality [1].

Building Block for Mass-Coded Protein Tagging in Proteomics

Based on patent literature describing the use of alkyl-substituted vinyl pyridines for mass-coded tagging, 2-isopropyl-6-vinylpyridine can be strategically selected for quantitative proteomics [1]. The unique mass of the isopropyl group provides a specific mass tag distinguishable by mass spectrometry, while the vinyl group enables covalent attachment to cysteine thiol groups. This dual functionality offers a clear advantage over simple mono-functional alkylating agents, allowing for the design of multiplexed experiments based on the compound's unique structural properties.

Specialty Intermediate for Fine Chemical Synthesis

Industrial procurement teams can source this compound as a versatile intermediate for synthesizing value-added chemicals like pharmaceuticals or agrochemicals. Its structure allows for orthogonal synthetic modifications: the vinyl group can participate in cross-coupling or addition reactions independently of the isopropyl-substituted pyridine core, providing a convergent synthetic route to complex targets. This is a superior strategy compared to building the same complexity from scratch using simpler pyridine derivatives like 2-picoline [1].

Application
Selection Property
Validation Focus
Catalyst Ligand Synthesis
2-isopropyl steric bulk & 6-vinyl anchoring site
Ligand metal-binding selectivity assessment
Functional Co-monomer
6-vinyl polymerization & hydrophobic isopropyl
Polymer composition and architecture control
Mass-Coded Proteomics
Unique mass tag & cysteine-reactive vinyl
Tagging specificity and MS differentiation
Fine Chemical Intermediate
Orthogonal reactivity of vinyl and pyridine core
Convergent synthetic route feasibility
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